molecular formula C13H9BrF3NO3 B12080178 Ethyl 5-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate CAS No. 1065094-16-7

Ethyl 5-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B12080178
CAS No.: 1065094-16-7
M. Wt: 364.11 g/mol
InChI Key: KPVHPBNBNUKIEH-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a quinoline derivative followed by esterification and introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in a dehalogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of new quinoline derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate
  • 4-Hydroxy-2-quinolones
  • Indole derivatives

Uniqueness

Ethyl 5-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of the bromine atom and the trifluoromethyl group, which confer distinct chemical and biological properties. These functional groups can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

1065094-16-7

Molecular Formula

C13H9BrF3NO3

Molecular Weight

364.11 g/mol

IUPAC Name

ethyl 5-bromo-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H9BrF3NO3/c1-2-21-12(20)6-5-18-10-7(13(15,16)17)3-4-8(14)9(10)11(6)19/h3-5H,2H2,1H3,(H,18,19)

InChI Key

KPVHPBNBNUKIEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Br)C(F)(F)F

Origin of Product

United States

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